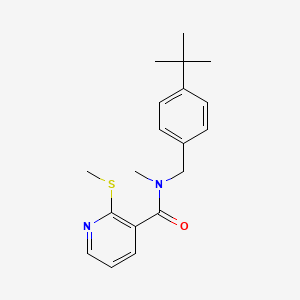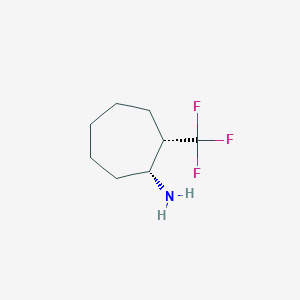
(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine is a chiral amine compound characterized by a trifluoromethyl group attached to a cycloheptane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine typically involves the following steps:
Cycloheptane Derivative Preparation: Starting with a suitable cycloheptane derivative, such as cycloheptanone, the compound undergoes functionalization to introduce the trifluoromethyl group.
Introduction of Trifluoromethyl Group: This can be achieved through various methods, such as nucleophilic substitution or addition reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and various metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imines, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
(1R,2S)-2-(Trifluoromethyl)cyclopentan-1-amine: A compound with a cyclopentane ring.
(1R,2S)-2-(Trifluoromethyl)cyclooctan-1-amine: A compound with a cyclooctane ring.
Uniqueness
The uniqueness of (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine lies in its seven-membered ring structure, which can impart different steric and electronic properties compared to its smaller or larger ring analogs
Propiedades
Fórmula molecular |
C8H14F3N |
|---|---|
Peso molecular |
181.20 g/mol |
Nombre IUPAC |
(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6-7H,1-5,12H2/t6-,7+/m0/s1 |
Clave InChI |
GTBQJLHESXHBSH-NKWVEPMBSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](CC1)N)C(F)(F)F |
SMILES canónico |
C1CCC(C(CC1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


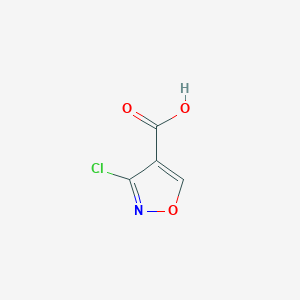
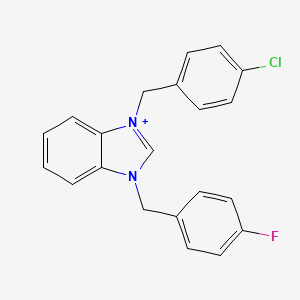
![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
![N-{2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13360401.png)
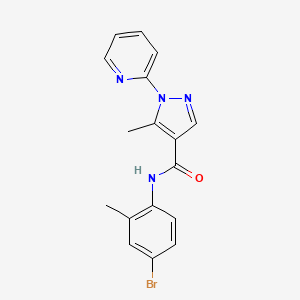
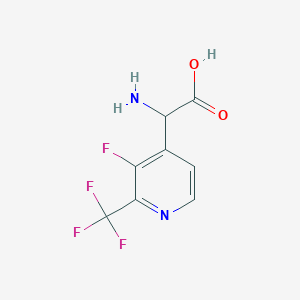
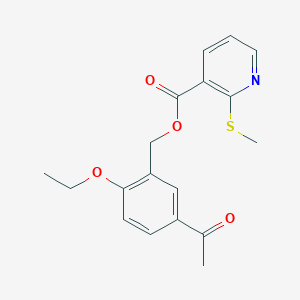

![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13360444.png)
![3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360450.png)


